molecular formula C10H13NO4S B14343918 N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide CAS No. 105642-96-4

N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide

Cat. No.: B14343918
CAS No.: 105642-96-4
M. Wt: 243.28 g/mol
InChI Key: RISAPHWGPICUNA-UHFFFAOYSA-N
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Description

N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide is an organic compound that features a benzamide core with methanesulfonyl and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide typically involves the reaction of 4-dimethylaminobenzamide with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide exerts its effects involves the interaction of the methanesulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule . The benzamide core can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide is unique due to the presence of both methanesulfonyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

105642-96-4

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

[methyl-(4-methylbenzoyl)amino] methanesulfonate

InChI

InChI=1S/C10H13NO4S/c1-8-4-6-9(7-5-8)10(12)11(2)15-16(3,13)14/h4-7H,1-3H3

InChI Key

RISAPHWGPICUNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)OS(=O)(=O)C

Origin of Product

United States

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